molecular formula C40H44N2O19 B1210053 7-Hydroxylpradimicin A

7-Hydroxylpradimicin A

Número de catálogo: B1210053
Peso molecular: 856.8 g/mol
Clave InChI: VBTCKXSLQWDWIM-RJZZKAENSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Hydroxylpradimicin A is a member of tetracenes and a member of p-quinones.

Aplicaciones Científicas De Investigación

Antifungal Properties

The antifungal activity of 7-hydroxylpradimicin A has been evaluated against various fungal strains. A study demonstrated that modifications at the C-11 position of pradimicin derivatives retained antifungal activity, with specific derivatives showing significant efficacy against fungi such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values indicated that this compound exhibits potent antifungal properties, making it a candidate for therapeutic applications .

CompoundFungal StrainMIC (µg/mL)
This compoundCandida albicans6.3
This compoundAspergillus niger12.5

Antibacterial Activity

In addition to its antifungal properties, this compound has shown promising antibacterial activity against several gram-positive and gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell death. Its effectiveness was assessed through various assays, with notable results against resistant strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.56
Escherichia coli25

Case Studies and Research Findings

  • Study on Antifungal Activity : In vitro studies highlighted that the modification of pradimicin derivatives at the C-11 position did not compromise their antifungal efficacy. The research indicated that specific conformational changes could enhance activity against resistant fungal strains .
  • Antibacterial Efficacy : Another significant study focused on the antibacterial properties of this compound, revealing its effectiveness against multidrug-resistant bacterial strains. The compound exhibited low cytotoxicity in mammalian cell lines while maintaining high antibacterial activity .
  • Biosynthesis Insights : Research into the biosynthetic pathways of pradimicins provided insights into the enzymatic processes that lead to the formation of this compound. Key tailoring enzymes involved in its biosynthesis were characterized, revealing potential targets for enhancing yield through genetic engineering approaches .

Q & A

Q. Basic: What analytical methods are recommended for characterizing the molecular structure of 7-Hydroxylpradimicin A?

Answer: Structural elucidation requires a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS confirms the molecular formula (C₄₀H₄₄N₂O₁₉, as reported in ), while 1D/2D NMR (e.g., ¹H, ¹³C, HSQC, HMBC) identifies functional groups and connectivity. Retention time and UV-Vis data from liquid chromatography (LC) can corroborate purity and stability under experimental conditions . For reproducibility, document solvent systems, column specifications, and calibration standards.

Q. Basic: How can researchers optimize the synthesis of this compound in laboratory settings?

Answer: Synthesis optimization involves iterative adjustments to fermentation conditions (e.g., microbial strain selection, nutrient media composition) or chemical modification of precursor molecules. Use design-of-experiments (DoE) frameworks to test variables like pH, temperature, and aeration rates. Monitor yield via LC-MS and validate intermediates through tandem MS fragmentation patterns .

Q. Advanced: How should contradictory bioactivity data for this compound across studies be resolved?

Answer: Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent carriers, concentration ranges). Conduct a meta-analysis comparing protocols, including positive/negative controls and statistical power. For example, discrepancies in antimicrobial activity could stem from variations in bacterial strain susceptibility or compound solubility. Replicate experiments under harmonized conditions and apply mixed-effects models to account for variability .

Q. Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Answer: Prioritize target-specific assays:

  • Antimicrobial: Broth microdilution (CLSI guidelines) with MIC/MBC endpoints.
  • Anticancer: MTT/XTT assays on cancer cell lines, paired with toxicity assays on non-malignant cells.
  • Enzyme inhibition: Fluorescence-based kinetic assays (e.g., quenchers for autofluorescence control). Include dose-response curves and IC₅₀ calculations .

Q. Advanced: How can multi-omics approaches enhance understanding of this compound’s mechanism of action?

Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC/LC-MS) to map pathways affected by the compound. For instance, proteomic profiling of treated microbial cells may reveal downregulated efflux pumps or disrupted membrane synthesis. Use bioinformatics tools (e.g., KEGG, STRING) to identify enriched pathways and validate hypotheses via CRISPR-Cas9 gene knockout models .

Q. Basic: What stability considerations are critical for handling this compound in experimental workflows?

Answer: Assess stability under varying pH, temperature, and light exposure using accelerated degradation studies. Monitor degradation products via LC-UV/HRMS and quantify half-life. Store lyophilized samples at -80°C in amber vials to prevent photodegradation. Include stability data in supplementary materials to ensure reproducibility .

Q. Advanced: How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

Answer: Follow OECD guidelines for preclinical trials:

  • Pharmacokinetics: Administer via IV/oral routes in rodent models; measure plasma concentration-time profiles (AUC, Cmax, t₁/₂) using LC-MS/MS.
  • Toxicity: Conduct acute/chronic toxicity studies with histopathological analysis of major organs.
  • Dose extrapolation: Apply allometric scaling to estimate human-equivalent doses. Document ethical approvals and randomization protocols .

Q. Basic: What computational tools can predict this compound’s physicochemical properties and binding affinities?

Answer: Use Schrödinger’s Maestro or AutoDock Vina for molecular docking to identify potential protein targets (e.g., bacterial topoisomerases). Predict logP, solubility, and bioavailability via SwissADME or QikProp. Validate in silico findings with experimental data (e.g., SPR for binding kinetics) .

Q. Advanced: How can researchers address low yield in this compound purification from natural sources?

Answer: Optimize chromatographic techniques:

  • Preparative HPLC: Test gradient elution with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid).
  • Countercurrent chromatography (CCC): Utilize solvent systems like hexane-ethyl acetate-methanol-water for high-purity isolation.
  • Bioassay-guided fractionation: Screen fractions for bioactivity to prioritize high-yield, bioactive pools .

Q. Advanced: What strategies validate the specificity of this compound’s interaction with proposed molecular targets?

Answer: Employ orthogonal methods:

  • Surface plasmon resonance (SPR): Quantify binding affinity (KD) and stoichiometry.
  • Cellular thermal shift assay (CETSA): Confirm target engagement by measuring protein stability shifts post-treatment.
  • CRISPR interference (CRISPRi): Knock down putative targets and assess loss of compound efficacy .

Propiedades

Fórmula molecular

C40H44N2O19

Peso molecular

856.8 g/mol

Nombre IUPAC

2-[[(5S,6S)-1,6,7,9,14-pentahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C40H44N2O19/c1-10-6-15-20(28(47)18(10)37(54)42-11(2)38(55)56)21-22(31(50)24-23(30(21)49)26(45)14-7-13(57-5)8-16(43)19(14)29(24)48)32(51)35(15)60-40-34(53)36(25(41-4)12(3)59-40)61-39-33(52)27(46)17(44)9-58-39/h6-8,11-12,17,25,27,32-36,39-41,43-44,46-47,49-53H,9H2,1-5H3,(H,42,54)(H,55,56)/t11?,12-,17-,25+,27+,32+,33-,34-,35+,36+,39+,40+/m1/s1

Clave InChI

VBTCKXSLQWDWIM-RJZZKAENSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C3=C(C4=C2C=C(C(=C4O)C(=O)NC(C)C(=O)O)C)C(=C5C(=C3O)C(=O)C6=C(C5=O)C=C(C=C6O)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC

SMILES isomérico

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=C(C4=C2C=C(C(=C4O)C(=O)NC(C)C(=O)O)C)C(=C5C(=C3O)C(=O)C6=C(C5=O)C=C(C=C6O)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC

SMILES canónico

CC1C(C(C(C(O1)OC2C(C3=C(C4=C2C=C(C(=C4O)C(=O)NC(C)C(=O)O)C)C(=C5C(=C3O)C(=O)C6=C(C5=O)C=C(C=C6O)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxylpradimicin A
Reactant of Route 2
7-Hydroxylpradimicin A
Reactant of Route 3
7-Hydroxylpradimicin A
Reactant of Route 4
Reactant of Route 4
7-Hydroxylpradimicin A
Reactant of Route 5
7-Hydroxylpradimicin A
Reactant of Route 6
7-Hydroxylpradimicin A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.